3-Methyl-1-phenylbutane-1-sulfonyl chloride
Description
3-Methyl-1-phenylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl chain (3-methylbutane) and a phenyl group attached to the sulfonyl chloride functional group. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in sulfonylation reactions for forming sulfonate esters or sulfonamides. Its branched alkyl chain introduces steric effects, which may influence reaction kinetics and selectivity compared to linear-chain analogs.
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
3-methyl-1-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
OVPXXIXCFBOWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-phenylbutane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Methyl-1-phenylbutane-1-ol+SOCl2→3-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2
This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-methyl-1-phenylbutane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Scientific Research Applications
3-Methyl-1-phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-phenylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following compounds are selected for comparison due to shared functional groups or structural motifs:
Table 1. Structural and Physicochemical Properties
Key Findings
Steric Effects: The 3-methyl group in 3-methyl-1-phenylbutane-1-sulfonyl chloride introduces significant steric hindrance, reducing its reactivity toward bulky nucleophiles compared to linear analogs like 1-butanesulfonyl chloride.
Electronic Effects: The phenyl group in 3-methyl-1-phenylbutane-1-sulfonyl chloride exerts an electron-withdrawing effect, activating the sulfonyl chloride group for electrophilic reactions.
Solubility and Stability :
- Cyclobutane-based derivatives (e.g., 3-(benzyloxy)cyclobutane-1-sulfonyl chloride ) show increased solubility in polar solvents due to the oxygen atom in the benzyloxy group.
- Branched-chain sulfonyl chlorides like the target compound are typically less water-soluble but more stable in hydrophobic environments.
Research Implications
- Synthetic Applications : The steric profile of 3-methyl-1-phenylbutane-1-sulfonyl chloride makes it suitable for selective sulfonylation in sterically demanding environments, unlike tosyl chloride, which is more versatile but less selective.
- Comparative Stability : Cyclobutane derivatives may decompose faster under acidic conditions due to ring strain, whereas the target compound’s branched chain enhances thermal stability.
Biological Activity
3-Methyl-1-phenylbutane-1-sulfonyl chloride, a sulfonyl chloride derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is often utilized in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structural features allow it to interact with biological systems in diverse ways, making it a subject of interest for researchers.
The molecular formula of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is , with a molecular weight of 248.74 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.74 g/mol |
| IUPAC Name | 3-Methyl-1-phenylbutane-1-sulfonyl chloride |
| Functional Groups | Sulfonyl chloride |
The biological activity of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amines and alcohols. This property allows it to modify proteins and enzymes, potentially altering their activity. The compound may also act as an electrophile in various biochemical pathways, influencing cellular processes.
Biological Activities
Research indicates that 3-Methyl-1-phenylbutane-1-sulfonyl chloride exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.
2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The interaction with cellular proteins could lead to apoptosis or cell cycle arrest.
3. Neurotransmitter Modulation
There is evidence that sulfonyl chlorides can influence neurotransmitter systems, potentially affecting mood and behavior. This could be relevant in the context of neuropharmacology.
Case Studies
Several case studies have explored the biological effects of sulfonyl chlorides, including:
- Case Study 1: A study investigated the cytotoxic effects of various sulfonyl chlorides on human cancer cell lines, revealing significant antiproliferative activity correlated with the structure of the compounds used.
- Case Study 2: Research on the antimicrobial properties of sulfonyl chlorides demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the butane chain can significantly affect its reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
